{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine
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Overview
Description
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine is a complex organic compound with a molecular formula of C13H20BrNO3S This compound is characterized by the presence of a bromine atom, a hydroxypropyl group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine typically involves multiple steps. One common method starts with the bromination of a suitable benzenesulfonamide precursor. The brominated intermediate is then subjected to a series of reactions to introduce the hydroxypropyl, isopropyl, and methyl groups. These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-bromo-N-(3-oxopropyl)-2-isopropyl-5-methylbenzenesulfonamide, while substitution of the bromine atom with an amine can produce 4-amino-N-(3-hydroxypropyl)-2-isopropyl-5-methylbenzenesulfonamide.
Scientific Research Applications
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which {[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The presence of the bromine atom and the hydroxypropyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-chloropropyl)benzenesulfonamide: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.
4-bromo-N-(3-hydroxypropyl)benzenesulfonamide: Lacks the isopropyl and methyl groups present in the target compound.
Uniqueness
{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the isopropyl and methyl groups can enhance its lipophilicity and influence its interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1246823-73-3 |
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Molecular Formula |
C13H20BrNO3S |
Molecular Weight |
350.27g/mol |
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)-5-methyl-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-9(2)11-8-12(14)10(3)7-13(11)19(17,18)15-5-4-6-16/h7-9,15-16H,4-6H2,1-3H3 |
InChI Key |
MSDPPXZUPYMYRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCCCO |
Origin of Product |
United States |
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